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Compound of Interest

Compound Name: Anticancer agent 171

Cat. No.: B12376354 Get Quote

The designation "Anticancer agent 171" is not unique to a single compound but is associated

with several distinct therapeutic agents in various stages of clinical development. This guide

provides a detailed comparison of the most clinically advanced of these agents where

combination therapy data is available: PR-171 (Carfilzomib), a proteasome inhibitor for

hematologic malignancies, and UM171, a hematopoietic stem cell expansion agent used in the

context of cancer therapy. Additionally, this guide will briefly cover the status of ZW171 and

AZD0171.

This publication is intended for researchers, scientists, and drug development professionals,

offering a comprehensive overview of the available clinical trial data, experimental protocols,

and mechanisms of action for each agent.

PR-171 (Carfilzomib): A Second-Generation
Proteasome Inhibitor
PR-171, now known as Carfilzomib (marketed as Kyprolis®), is an irreversible proteasome

inhibitor approved for the treatment of relapsed or refractory multiple myeloma.[1] Its

mechanism of action involves the selective and irreversible inhibition of the chymotrypsin-like

activity of the 20S proteasome, a key component in cellular protein degradation.[2] This leads

to an accumulation of ubiquitinated proteins, causing endoplasmic reticulum stress and

ultimately inducing apoptosis in cancer cells.[2][3]

Mechanism of Action: Carfilzomib Signaling Pathway
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Caption: Carfilzomib irreversibly inhibits the proteasome, leading to apoptosis.

Clinical Trials in Combination Therapy
Carfilzomib has been extensively studied in combination with other anticancer agents,

demonstrating improved efficacy over monotherapy.
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Trial

Identifier

Combination

Regimen
Indication Phase

Key Efficacy

Results
Reference

PX-171-006
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Lenalidomide

+

Dexamethaso
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Relapsed/Ref

ractory

Multiple

Myeloma

Ib

Overall

Response

Rate (ORR):

62.5%

[4]

ENDEAVOR

(NCT015688

66)
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Multiple
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III

Median
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Free Survival
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months (vs.

9.4 months

with

Bortezomib +
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ne)

NCT0053612

2

Carfilzomib +
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Relapsed/Ref
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Response
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patients.

MTD
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Phase I
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I

ORR: 50% in
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pretreated

patients.

Median PFS:

7.2 months.
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Experimental Protocols: A Representative Example (PX-
171-006)

Study Design: A Phase Ib, multicenter, dose-escalation study to determine the maximum

tolerated dose (MTD) and assess the safety and efficacy of carfilzomib in combination with

lenalidomide and low-dose dexamethasone.

Patient Population: Patients with relapsed or refractory multiple myeloma who had received

one to three prior therapies.

Treatment Regimen:

Carfilzomib: Administered intravenously on a 28-day cycle. The dose was escalated in

different cohorts.

Lenalidomide: 25 mg orally on days 1-21 of a 28-day cycle.

Dexamethasone: 40 mg orally weekly.

Endpoints:

Primary: Safety and MTD of the combination.

Secondary: Overall response rate (ORR).

UM171: A Hematopoietic Stem Cell (HSC) Expansion
Agent
UM171 is a small molecule that promotes the ex vivo expansion of hematopoietic stem cells

from sources like umbilical cord blood. While not a direct anticancer agent, its use in

combination with high-dose chemotherapy and radiation (conditioning regimens) is critical for

successful allogeneic stem cell transplantation, a potentially curative therapy for many

hematologic malignancies. UM171's mechanism involves modulating the activity of the MYC

protein and other pathways to preserve the self-renewal capacity of HSCs during culture.

Mechanism of Action: UM171 in HSC Expansion
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Caption: UM171 promotes HSC self-renewal by modulating MYC protein activity.

Clinical Trials of UM171-Expanded Cord Blood
Transplantation
Clinical trials have evaluated the safety and efficacy of transplanting cord blood units expanded

ex vivo with UM171.
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Results
Reference

NCT0344195

8

Post-

Induction

Therapy for

HSCT

High-Risk

Newly

Diagnosed

Multiple

Myeloma

I/II

3-year

Progression-

Free Survival

(PFS):

47.4%3-year

Overall

Survival

(OS):

68.4%Low

rates of

severe

chronic Graft-

versus-Host

Disease

(GVHD)

(10.5%)

NCT0266831

5

Allogeneic

HSCT

High-Risk

Hematologic

Malignancies

I/II Lower Non-

Relapse

Mortality

(NRM)

compared to

standard cord

blood or

matched

unrelated

donor

transplants.I

mproved

GVHD-free,

relapse-free

survival

(GRFS)

compared to

matched

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


unrelated

donor

transplants.

Experimental Protocols: A Representative Example
(NCT03441958)

Study Design: A single-center, open-label, Phase I/II trial to assess the safety and efficacy of

UM171-expanded cord blood transplantation.

Patient Population: 19 patients aged 18-65 with high-risk or ultra-high-risk newly diagnosed

multiple myeloma.

Treatment Regimen:

Induction Therapy: Standard induction chemotherapy for multiple myeloma.

Conditioning Regimen: High-dose chemotherapy and/or radiation to ablate the patient's

bone marrow.

Cell Product: Infusion of a single umbilical cord blood unit that was expanded ex vivo for 7

days in the presence of UM171.

GVHD Prophylaxis: Standard immunosuppressive drugs to prevent graft-versus-host

disease.

Endpoints:

Primary: Safety and feasibility of the procedure.

Secondary: Engraftment kinetics (time to neutrophil and platelet recovery), incidence of

GVHD, relapse rates, progression-free survival, and overall survival.
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Caption: Clinical trial workflow for UM171-expanded cord blood transplantation.

Other "171" Designated Anticancer Agents
ZW171
ZW171 is a bispecific T-cell engager antibody designed to target mesothelin (MSLN) on tumor

cells and CD3 on T-cells, thereby directing T-cells to kill cancer cells. An Investigational New

Drug (IND) application was cleared by the FDA, and a Phase 1 trial (NCT06523803) in patients

with advanced solid tumors was initiated in late 2024. However, in September 2025,

Zymeworks announced the discontinuation of ZW171's clinical development. The decision was

based on data from the dose-escalation portion of the Phase 1 study, which indicated an

unfavorable benefit-risk profile. Consequently, no combination therapy clinical trial data is

available for ZW171.
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AZD0171 (Falbikitug)
AZD0171 is a humanized monoclonal antibody that targets and neutralizes the leukemia

inhibitory factor (LIF). LIF is implicated in promoting an immunosuppressive tumor

microenvironment. Preclinical studies have shown that blocking LIF can sensitize tumors to

chemotherapy and immune checkpoint inhibitors. A Phase 1 monotherapy trial (NCT03490669)

in patients with advanced solid tumors found the drug to be well-tolerated. A Phase 2 clinical

trial (NCT04999969) was initiated to evaluate AZD0171 in combination with the anti-PD-L1

antibody durvalumab and chemotherapy in metastatic pancreatic cancer. Detailed results from

this combination trial are not yet publicly available.

Comparative Summary and Conclusion
The designation "Anticancer agent 171" encompasses a diverse group of therapeutic

modalities.

PR-171 (Carfilzomib) is a well-established and approved drug for multiple myeloma.

Extensive clinical data from numerous Phase III trials support its use in combination

regimens, where it has become a standard of care, significantly improving progression-free

survival compared to older proteasome inhibitors.

UM171 represents a novel approach in cancer therapy, focusing on enhancing the efficacy of

a potentially curative procedure—allogeneic stem cell transplantation. Clinical data, though

from earlier phase trials, is promising, suggesting that UM171-expanded cord blood can lead

to faster engraftment and potentially better long-term outcomes, including lower rates of

severe GVHD and non-relapse mortality, when compared to traditional graft sources.

ZW171 and AZD0171 are in earlier stages of development. The discontinuation of ZW171

highlights the challenges of translating preclinical promise into clinical benefit. AZD0171

remains an active area of investigation, with its potential in combination immunotherapy and

chemotherapy regimens yet to be fully elucidated in published clinical trial results.

For researchers and drug development professionals, the distinct mechanisms and clinical

applications of these "171" agents underscore the varied and evolving landscape of cancer

therapeutics. While Carfilzomib offers a clear example of a successful combination agent,

UM171 provides a compelling case for a supportive therapy that significantly enhances a
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complex treatment modality. The trajectories of ZW171 and AZD0171 illustrate the high-risk,

high-reward nature of novel oncology drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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